

## Early-phase clinical trial results for RO7196472

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RO7196472 |           |
| Cat. No.:            | B15580517 | Get Quote |

An in-depth analysis of the early-phase clinical trial results for **RO7196472**, now known as autogene cevumeran, reveals a promising individualized neoantigen-specific immunotherapy. This technical guide synthesizes the available data on its safety, efficacy, and mechanism of action from the phase 1 NCT03289962 trial, targeting researchers, scientists, and drug development professionals.

#### Introduction

Autogene cevumeran (**RO7196472**) is an investigational individualized neoantigen-specific immunotherapy (iNeST) developed as a potential cancer treatment. It is a messenger RNA (mRNA)-based therapy designed to induce a T-cell response against tumor-specific neoantigens. Early-phase clinical trials have evaluated its safety and efficacy both as a monotherapy and in combination with the anti-PD-L1 agent atezolizumab.

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from the early-phase clinical trial of autogene cevumeran (NCT03289962).

**Patient Disposition and Treatment Cohorts** 

| Cohort              | Number of Patients | Treatment                            |
|---------------------|--------------------|--------------------------------------|
| Monotherapy         | 30                 | Autogene cevumeran                   |
| Combination Therapy | 183                | Autogene cevumeran +<br>Atezolizumab |



**Safety and Tolerability** 

| Treatment Arm       | Metric                                                 | Value | Citation |
|---------------------|--------------------------------------------------------|-------|----------|
| Monotherapy         | Patients with Treatment-Related Adverse Events (TRAEs) | 90%   | [1]      |
| Grade 3 TRAEs       | 3 patients (1 cytokine release syndrome, 2 fatigue)    | [1]   |          |
| Grade 4 or 5 TRAEs  | 0                                                      | [1]   | -        |
| Combination Therapy | Discontinuation due to treatment-related AEs           | 5%    | [2]      |

**Clinical Efficacy** 

| Patient Group                                 | Metric                                                                   | Result     | Citation |
|-----------------------------------------------|--------------------------------------------------------------------------|------------|----------|
| Monotherapy Dose<br>Escalation                | Objective Response                                                       | 1          | [1][3]   |
| Combination Therapy                           | Objective Responses in patients with unfavorable disease characteristics | 2          | [1][3]   |
| All Patients with ≥1 Tumor Assessment (n=108) | Overall Response                                                         | 9 patients | [4]      |
| Complete Response                             | 1 patient                                                                | [4]        | _        |
| Stable Disease                                | 53 patients                                                              | [4]        | _        |

## **Immunogenicity**



| Metric                                                                        | Value                             | Citation |
|-------------------------------------------------------------------------------|-----------------------------------|----------|
| Patients with neoantigen-<br>specific T-cell responses                        | 71%                               | [1][3]   |
| Median percentage of circulating CD8+ T cells specific for neoantigens        | 7.3% (up to 23% in some patients) | [1]      |
| Percentage of tumor-infiltrating T cells that were autogene cevumeran-induced | Up to 7.2%                        | [1]      |
| Patients with ex vivo T-cell response (peripheral blood evaluated, n=63)      | 73%                               | [4]      |

# **Experimental Protocols**Study Design

The early-phase evaluation of autogene cevumeran was conducted as a phase 1a/1b, open-label, multicenter, global, dose-escalation study (NCT03289962).[1]

- Phase 1a (Monotherapy Dose Escalation): Patients received escalating doses of autogene cevumeran (25 μg, 38 μg, 50 μg, 75 μg, and 100 μg).[4]
- Phase 1b (Combination Therapy): Autogene cevumeran (at doses of 25 μg, 38 μg, and 50 μg) was evaluated in combination with a fixed dose of 1200 mg of atezolizumab administered every three weeks.[4]

The primary objective of the trial was to assess the safety and tolerability of autogene cevumeran.[1][3] Secondary objectives included determining the maximum tolerated dose (MTD), the recommended phase 2 dose, and evaluating pharmacodynamic activity and preliminary anti-tumor activity.[4]

#### **Manufacturing of Autogene Cevumeran**

The production of this personalized immunotherapy involves the following steps:



- Tumor and Blood Sampling: Samples are collected from each patient.
- Sequencing and Neoantigen Identification: The tumor and blood samples undergo sequencing to identify tumor-specific neoantigens.[5][6]
- Neoantigen Selection: Up to 20 patient-specific neoantigens are selected.[5][7]
- mRNA Synthesis: The corresponding mRNA sequences for the selected neoantigens are synthesized.[5][6]
- Liposomal Formulation: The synthesized mRNA is encapsulated in a liposomal formulation to facilitate intravenous administration.[5][6]

#### **Dosing and Administration**

Autogene cevumeran was administered intravenously. The dosing schedule included:

- Induction Phase: Eight doses administered at weekly and bi-weekly intervals.[4]
- Boost: A booster dose was given in cycle 7.[4]
- Maintenance: Maintenance doses were administered every 8 cycles.[4]

In the combination arm, atezolizumab was administered on day 1 of each 21-day treatment cycle.[4]

#### **Immunogenicity Assessment**

Neoantigen-specific T-cell responses were evaluated using methods such as ELISPOT and MHC multimer analysis on peripheral blood samples.[7] Post-treatment tumor biopsies were also analyzed to detect the presence of vaccine-induced T cells.[7]

# Visualizations Signaling Pathway of Autogene Cevumeran





Click to download full resolution via product page

Caption: Signaling pathway of autogene cevumeran immunotherapy.



### **Experimental Workflow for Patient Treatment**



Click to download full resolution via product page

Caption: Experimental workflow from patient to treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. urologytimes.com [urologytimes.com]
- 3. providence.elsevierpure.com [providence.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. aacr.org [aacr.org]
- 6. Personalized RNA-Based Vaccine/Atezolizumab Combination Produces Immune Response - The ASCO Post [ascopost.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Early-phase clinical trial results for RO7196472].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580517#early-phase-clinical-trial-results-for-ro7196472]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com